molecular formula C13H10BrN3O3S B2875396 N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 304003-68-7

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2875396
CAS No.: 304003-68-7
M. Wt: 368.21
InChI Key: CXWHRDHONJXUFX-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a benzothiazole derivative featuring a bromine substituent at the 6-position of the benzothiazole ring and a 2,5-dioxopyrrolidin-1-yl group attached via an acetamide linker.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWHRDHONJXUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.

    Introduction of the acetamide group: The benzo[d]thiazole derivative is then reacted with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

(a) N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide
  • Structure : Methoxy group at position 6; adamantane substituent on the acetamide .
  • Key Differences: Electronic Effects: Methoxy is electron-donating, contrasting with bromo’s electron-withdrawing nature. This alters the benzothiazole’s reactivity and interaction with targets. Crystallography: The adamantane derivative forms H-bonded dimers and S⋯S interactions in the crystal lattice, whereas bromo’s larger size and electronegativity could disrupt similar packing .
(b) N-(6-trifluoromethylbenzothiazol-2-yl)-2-arylacetamides (EP 3 348 550A1)
  • Structure : Trifluoromethyl (CF₃) at position 6; aryl groups (e.g., methoxyphenyl) on the acetamide .
  • Pharmacological Profile: Aryl acetamide side chains (e.g., 3,4,5-trimethoxyphenyl) may confer kinase inhibition or antiproliferative activity, whereas the dioxopyrrolidinyl group’s cyclic amide could modulate solubility .

Variations in the Acetamide Side Chain

(a) N-(benzothiazol-2-yl)-2-(thioxothiazolidin-3-yl)acetamide
  • Structure: Thioxothiazolidinone substituent .
  • Key Differences: Reactivity: The thioxo group (C=S) enables metal coordination and distinct hydrogen-bonding interactions compared to the dioxopyrrolidinyl’s carbonyl groups (C=O). Biological Activity: Thioxothiazolidinones are associated with antidiabetic and antimicrobial effects, suggesting divergent applications from the target compound .
(b) N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride
  • Structure: Diethylaminoethyl group introduces a tertiary amine, forming a hydrochloride salt .
  • Key Differences :
    • Solubility : The charged amine enhances water solubility, unlike the neutral dioxopyrrolidinyl group.
    • Pharmacokinetics : The tertiary amine may improve tissue penetration or alter metabolic pathways .

Physicochemical and Pharmacological Implications

Compound Benzothiazole Substituent Acetamide Side Chain Molecular Weight (g/mol) Key Properties
Target Compound 6-Bromo 2,5-Dioxopyrrolidin-1-yl ~368 (calculated) High polarity, moderate lipophilicity
N-(6-methoxy-2-yl)-2-adamantylacetamide 6-Methoxy Adamantane 356.48 High lipophilicity, crystalline stability
N-(6-CF₃-2-yl)-2-(3,4,5-OMePh)acetamide 6-Trifluoromethyl 3,4,5-Trimethoxyphenyl ~443 (estimated) Enhanced metabolic stability, kinase inhibition potential
Diethylaminoethyl hydrochloride derivative 6-Bromo 2-(Diethylamino)ethyl 503.84 Improved solubility, charged at physiological pH

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. The structure combines a benzothiazole moiety with a pyrrolidine derivative, suggesting diverse pharmacological applications. This article reviews its biological activity, focusing on antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C11H10BrN3O3SC_{11}H_{10}BrN_3O_3S. The compound features a brominated benzothiazole ring and a pyrrolidine ring with two carbonyl groups, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, studies have shown that compounds containing the benzothiazole structure can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-715.2Inhibition of EGFR
Study BA54912.8Induction of apoptosis
Study CHeLa10.5Inhibition of Aurora-A kinase

These findings suggest that this compound may also exhibit similar antitumor effects due to its structural components that are known to interact with key cellular pathways.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored in various studies. For example, benzothiazole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study Model Cytokine Reduction (%) Concentration (µM)
Study DLPS-stimulatedTNF-alpha: 70%20
Study ERAW 264.7IL-6: 65%15

These results indicate that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound may also possess similar efficacy against bacterial strains. Studies have shown that benzothiazole derivatives can disrupt bacterial cell membranes and inhibit growth.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes or structural components.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study on Antitumor Activity : A study evaluated the effects of a related benzothiazole derivative on breast cancer cells. The compound significantly reduced cell viability and induced apoptosis through ROS generation.
  • Case Study on Anti-inflammatory Effects : Another investigation demonstrated that a benzothiazole derivative inhibited LPS-induced inflammation in murine models by suppressing NF-kB signaling pathways.
  • Case Study on Antimicrobial Properties : A study assessed the antibacterial activity of various benzothiazole derivatives against clinical isolates and found promising results against multidrug-resistant strains.

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